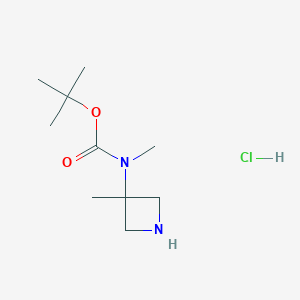

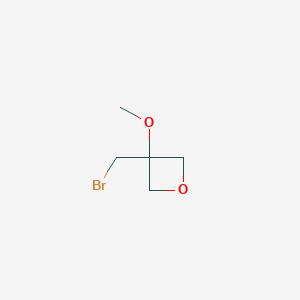

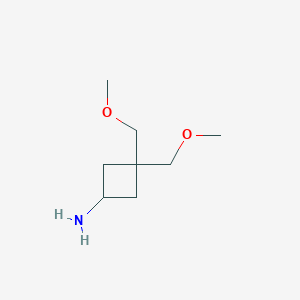

![molecular formula C6H12ClNO B6300690 (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 2306254-89-5](/img/structure/B6300690.png)

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” is a chemical compound with the CAS Number: 2306254-89-5. It has a molecular weight of 149.62 .

Chemical Reactions Analysis

While specific chemical reactions involving “(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” are not available, it’s worth noting that 1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, has been used as a catalyst in various organic reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 149.62 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Chiral Catalysts & Ligands

“(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” and “(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride” are used as chiral catalysts and ligands . They are used in various organic reactions due to their unique structure and reactivity .

Drug Discovery

These compounds are nitrogen-containing heterocycles with significant potential in the field of drug discovery . Their unique structure makes them a challenging scaffold to acquire, but they have been applied as key synthetic intermediates in several total syntheses .

Organic Transformations

1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, has garnered a lot of interest for numerous organic transformations . It is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity .

Negative Thermal Expansion

A supramolecular crystal of 1,4-diazabicyclo[2.2.2]octane hydrochloride exhibits extremely strong negative thermal expansion (NTE) and one-dimensional relaxor ferroelectricity . This is evidenced by single-crystal X-ray and neutron diffraction, and by dielectric spectroscopy measurements .

Relaxor Ferroelectricity

The same supramolecular crystal also exhibits one-dimensional relaxor ferroelectricity . This property is due to the specific features of the honeycomb sheets formed from hydrogen-bonded H2O molecules and Cl- anions .

Biomass Valorization

These compounds are also being studied for their potential in biomass valorization . This involves the conversion of biomass into value-added chemicals, which can be used in various industrial applications .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDMFWUHQBIUOT-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COC1CN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CO[C@H]1CN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

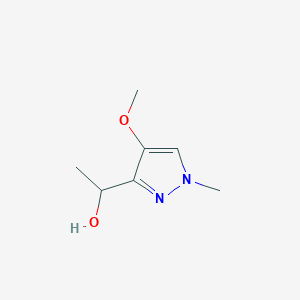

![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)

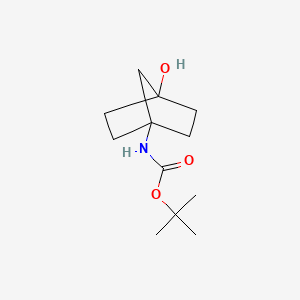

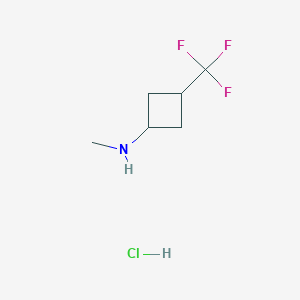

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)

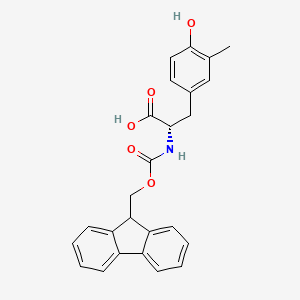

![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)